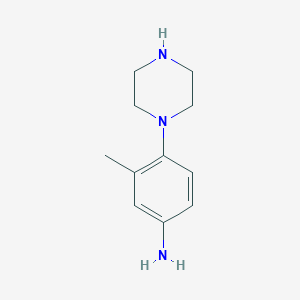

3-Methyl-4-(piperazin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBHXWPZORICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 3 Methyl 4 Piperazin 1 Yl Aniline

Established Synthetic Routes to 3-Methyl-4-(piperazin-1-yl)aniline

The construction of the this compound scaffold can be approached via several strategic bond formations. The most common methods involve either creating the bond between the piperazine (B1678402) nitrogen and the aromatic ring or forming the aniline (B41778) group from a nitro precursor in a late-stage transformation.

Ullmann Coupling Strategies for Aromatic C-N Bond Formation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a classical method for the formation of aryl-amine bonds. wikipedia.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the synthesis of this compound, this strategy would likely involve the reaction of piperazine with a halogenated precursor such as 4-iodo-2-methylaniline (B78855) or 4-bromo-2-methylaniline (B145978).

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions. nih.govnih.gov The use of ligands such as diamines or phenanthrolines can enhance the solubility and reactivity of the copper catalyst. wikipedia.org A key challenge in this approach is controlling selectivity, particularly when using unprotected piperazine, which has two nucleophilic nitrogen atoms.

Table 1: Illustrative Conditions for Ullmann Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 4-Iodo-2-methylaniline | wikipedia.org |

| Amine | Piperazine | nih.gov |

| Catalyst | Copper(I) Iodide (CuI) | nih.govtcichemicals.com |

| Ligand | 1,10-Phenanthroline (optional) | wikipedia.org |

| Base | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Dimethylformamide (DMF) | wikipedia.org |

| Temperature | 100-180 °C | wikipedia.orgnih.gov |

Reductive Amination Approaches from Nitro Precursors

Reductive amination provides a direct method for forming C-N bonds by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. While not the most direct route to this compound from simple precursors, it can be envisioned as part of a multi-step synthesis. A more relevant application of reduction chemistry involves the direct reaction of a nitroarene with an amine precursor under reductive conditions. For instance, the synthesis could potentially be achieved by reacting 3-methyl-4-nitroaniline (B15440) with a piperazine precursor under conditions that simultaneously reduce the nitro group and facilitate amination, though this is less common than sequential approaches.

A more direct and widely applied method is the reduction of a nitro group that is already part of the desired molecular scaffold. This is detailed in section 2.1.4.

Buchwald-Hartwig Amination in Arylamine Synthesis

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgacsgcipr.org It offers significant advantages over traditional methods like the Ullmann coupling, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

For the synthesis of this compound, two primary Buchwald-Hartwig approaches are feasible:

Coupling of piperazine with a halogenated aniline precursor, such as 4-bromo-2-methylaniline or 4-chloro-2-methylaniline.

Coupling of piperazine with a halogenated nitroaromatic precursor like 4-bromo-1-methyl-2-nitrobenzene, followed by the reduction of the nitro group.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. libretexts.orgnih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 4-Bromo-2-methylaniline | wikipedia.orgnih.gov |

| Amine | Piperazine | nih.gov |

| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | libretexts.orgnih.gov |

| Ligand | BINAP, XPhos, or tBuDavePhos | wikipedia.orgresearchgate.net |

| Base | Sodium tert-butoxide (NaOtBu) | researchgate.net |

| Solvent | Toluene (B28343) or Dioxane | acsgcipr.orglibretexts.org |

| Temperature | 80-110 °C | nih.gov |

Catalytic Hydrogenation of 3-Methyl-4-nitroaniline

Catalytic hydrogenation is a fundamental and efficient method for the reduction of nitro groups to primary amines. rsc.orgresearchgate.net In the context of synthesizing this compound, this step is typically the final transformation in a sequence where the piperazine moiety is first installed on a nitro-substituted aromatic ring. The precursor for this reaction is 1-(2-methyl-4-nitrophenyl)piperazine (B3138589).

This precursor is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction, where a halogenated and nitro-activated aromatic compound is reacted with piperazine (see section 2.2.1). Once 1-(2-methyl-4-nitrophenyl)piperazine is formed, the nitro group is selectively reduced. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for this transformation, using hydrogen gas as the reductant. rsc.orgmit.edu This method is often high-yielding and produces clean products, making it suitable for industrial applications.

Table 3: General Conditions for Catalytic Hydrogenation

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 1-(2-methyl-4-nitrophenyl)piperazine | smolecule.com |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | researchgate.net |

| Reductant | Hydrogen Gas (H₂) | rsc.org |

| Solvent | Methanol (B129727), Ethanol (B145695), or Ethyl Acetate | researchgate.net |

| Pressure | 1-5 atm | researchgate.net |

| Temperature | Room Temperature to 50 °C | researchgate.net |

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The successful synthesis of the target compound relies heavily on the strategic selection and preparation of appropriate precursors. The key intermediates are typically substituted nitroanilines or halogenated aromatic compounds that are activated for subsequent coupling reactions.

Role of Substituted Nitroanilines and Halogenated Aromatic Precursors

The most common synthetic pathway to this compound involves a two-step process starting from a halogenated nitroaromatic precursor. The key reaction is a Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this reaction, a nucleophile (piperazine) displaces a leaving group (a halogen) on an aromatic ring. The reaction is highly favored when strong electron-withdrawing groups, such as a nitro group (–NO₂), are positioned ortho or para to the leaving group. ck12.orgnih.gov This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.org

A highly effective precursor for this route is 4-fluoro-2-methyl-1-nitrobenzene. The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which polarizes the carbon atom, making it highly susceptible to nucleophilic attack. nih.gov The reaction with piperazine typically proceeds under mild conditions to yield the intermediate 1-(2-methyl-4-nitrophenyl)piperazine. This intermediate is then subjected to catalytic hydrogenation, as described in section 2.1.4, to afford the final product, this compound.

Another important precursor is 3-methyl-4-nitroaniline itself, which is a commercially available solid. chemimpex.comchemdad.comtcichemicals.com This compound can be used in various transformations, although its direct coupling with piperazine is less straightforward than the SNAr approach with a halogenated precursor.

Table 4: Common Precursors and Intermediates

| Compound Name | Role in Synthesis | Structure |

|---|---|---|

| 4-Fluoro-2-methyl-1-nitrobenzene | Halogenated Aromatic Precursor for SNAr | |

| Piperazine | Nucleophile / Amine Source | |

| 1-(2-Methyl-4-nitrophenyl)piperazine | Key Intermediate | |

| 3-Methyl-4-nitroaniline | Substituted Nitroaniline Precursor |

Nucleophilic Substitution Reactions in Piperazine Functionalization

The introduction of the piperazine ring onto the aromatic core is a pivotal step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions, where the piperazine acts as a nucleophile. The primary methods include direct Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In this method, piperazine directly displaces a leaving group (commonly a halogen, such as fluorine or chlorine) on an aromatic ring that is activated by a strong electron-withdrawing group (like a nitro group) positioned ortho or para to it. For the synthesis of a precursor to this compound, a starting material like 1-fluoro-2-methyl-4-nitrobenzene would be reacted with piperazine. The electron-withdrawing nitro group facilitates the attack of the piperazine nucleophile, leading to the substitution of the fluorine atom. This approach is often favored for its operational simplicity and cost-effectiveness. The reaction typically proceeds in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. mdpi.com This reaction allows for the coupling of an aryl halide or triflate with piperazine. A palladium catalyst, in combination with a suitable phosphine ligand and a base, facilitates the reaction. The choice of ligand is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity. clockss.org While often requiring more expensive reagents than SNAr, Buchwald-Hartwig coupling offers broader substrate scope and can be effective with less activated aromatic rings. nih.govnih.gov

The general mechanism for these substitutions involves the piperazine nitrogen atom attacking the electrophilic carbon on the aromatic ring, leading to the formation of the desired C-N bond and yielding the piperazine-substituted precursor, which can then be converted to the final aniline product. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The primary synthetic route involves the coupling of piperazine with a substituted nitrobenzene (B124822) followed by the reduction of the nitro group to an amine.

Catalysts: Palladium-based catalysts are instrumental in the C-N bond-forming step via Buchwald-Hartwig amination. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, P(2-furyl)₃, BINAP) significantly impacts reaction efficiency. clockss.orgnih.gov The ligand stabilizes the palladium center and facilitates the catalytic cycle's key steps: oxidative addition, amine coordination, and reductive elimination. Optimization studies often screen various ligand/catalyst combinations to find the system that provides the highest yield under the mildest conditions. nih.govsemanticscholar.org

Reducing Agents: The reduction of the nitro group on the 3-methyl-4-(piperazin-1-yl)nitrobenzene intermediate is a critical final step. Several reducing systems are employed, each with distinct advantages.

Catalytic Hydrogenation: This is a clean and efficient method, typically utilizing hydrogen gas with a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com It often provides high yields with minimal byproduct formation. The reaction is usually carried out in a solvent like methanol or ethanol under hydrogen pressure.

Metal Powders: Iron powder in the presence of an acid (like acetic acid or hydrochloric acid) is a classic, cost-effective method for nitro group reduction. This method is particularly suitable for large-scale industrial synthesis due to the low cost of reagents.

Hydride Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction, sometimes in the presence of a catalyst like zinc chloride. google.com These reagents offer an alternative to high-pressure hydrogenation.

The selection of the reducing agent depends on factors such as substrate tolerance to reaction conditions, desired selectivity, cost, and scalability.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent System | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | Methanol/Ethanol, 5 MPa H₂ pressure, 30-60°C google.com | High yield, clean reaction, simple work-up | Requires specialized high-pressure equipment |

| Iron Powder / Acid | Ethanol/Water, Acid (e.g., HCl), Reflux | Low cost, readily available reagents, suitable for large scale | Can require acidic conditions, work-up can be more complex |

| Sodium Borohydride (NaBH₄) | Methanol/THF, often with additives (e.g., ZnCl₂) google.com | Milder conditions than hydrogenation, avoids high pressure | May have lower yields, potential for side reactions |

The choice of solvent and reaction temperature are critical parameters that must be optimized for both the nucleophilic substitution and the reduction steps.

For the C-N coupling reaction, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide are often used as they can dissolve the reactants and facilitate the substitution. google.com For palladium-catalyzed couplings, solvents like toluene or dioxane are common. nih.gov Reaction temperatures for this step can range from 80°C to 140°C, with higher temperatures generally leading to faster reaction rates. google.com However, excessively high temperatures can cause degradation and the formation of impurities.

For the nitro reduction step, the choice of solvent depends on the reducing agent. Alcohols like methanol and ethanol are widely used for catalytic hydrogenation. researchgate.netgoogle.com The temperature for hydrogenation is typically kept moderate, in the range of 30-60°C, to ensure selectivity and prevent over-reduction or side reactions. google.com

Table 2: Effect of Solvent and Temperature on Synthesis Steps

| Reaction Step | Solvent | Temperature Range | Observations |

| Nucleophilic Substitution (SNAr) | DMF | 90-140°C researchgate.netgoogle.com | Higher temperatures increase reaction rate but may require careful monitoring to avoid side products. |

| Pd-Catalyzed Coupling | Toluene | ~105°C nih.gov | Anhydrous conditions are often necessary. Solvent choice can influence catalyst solubility and activity. |

| Nitro Reduction (H₂/Pd/C) | Methanol | 30-60°C google.com | Lower temperatures are preferred for selectivity and safety. Solvent must be compatible with the catalyst and hydrogen. |

The molar ratio of reactants and reagents is a key factor in maximizing product yield and minimizing unreacted starting materials and byproducts. In a typical palladium-catalyzed amination, a slight excess of the amine (piperazine) and the base (e.g., NaOtBu) relative to the aryl halide is often used to drive the reaction to completion. nih.gov For instance, a ratio of 1.0 equivalent of aryl halide to 1.2 equivalents of amine and 1.2 equivalents of base has been reported. nih.gov The catalyst loading is kept low, typically in the range of 1-5 mol%, to balance reaction efficiency with cost.

In the reduction step, the amount of reducing agent must be carefully controlled. A sufficient excess is needed to ensure complete conversion of the nitro group, but a large excess can lead to difficulties in purification and potential side reactions. For catalytic hydrogenation, the catalyst loading is also optimized; a typical loading for 5% Pd/C might be around 2-5% by weight relative to the nitro compound. google.com

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to safety, cost, efficiency, and environmental impact. Continuous flow reactors offer significant advantages over traditional batch processing for large-scale synthesis. ucc.iebeilstein-journals.org

Advantages of Continuous Flow Reactors:

Enhanced Safety: Many reactions, such as nitrations or hydrogenations, are highly exothermic and can be dangerous on a large scale in batch reactors. nih.gov Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control, thus minimizing the risk of thermal runaways. almacgroup.com

Improved Efficiency and Yield: The efficient mixing and heat transfer in microreactors or meso-reactors can lead to faster reaction times, higher conversions, and better selectivity, often resulting in higher yields of the desired product. almacgroup.com

Process Control: Continuous processing allows for real-time monitoring and control of reaction parameters (temperature, pressure, flow rate, stoichiometry), leading to more consistent product quality.

Scalability: Scaling up a flow process can be achieved by either running the reactor for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is often simpler and safer than designing and building progressively larger batch reactors. almacgroup.com

For the synthesis of this compound, a multi-step continuous flow system could be designed. For example, the initial C-N coupling could be performed in one reactor module, followed by an in-line purification or solvent swap, before the stream is fed into a second reactor module for the catalytic hydrogenation step. nih.gov This integrated approach can streamline the manufacturing process, reduce waste, and lower production costs.

Chemical Transformations and Derivatization Strategies of 3 Methyl 4 Piperazin 1 Yl Aniline

Electrophilic and Nucleophilic Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its amino group and activated aromatic ring, is amenable to various electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The aniline ring in 3-Methyl-4-(piperazin-1-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and piperazinyl groups.

Halogenation: The direct chlorination and bromination of unprotected anilines can be achieved with high regioselectivity. beilstein-journals.org For instance, using copper(II) halides in ionic liquids provides a method for the para-chlorination or bromination of anilines under mild conditions. beilstein-journals.org This approach avoids the need for protecting groups and hazardous reagents like gaseous HCl and oxygen. beilstein-journals.org The reaction is believed to proceed through the oxidation of the aniline by Cu(II), followed by the addition of the halide. beilstein-journals.org Generally, anilines with electron-donating substituents react faster than those with electron-withdrawing groups. beilstein-journals.org

Nitration: The nitration of anilines can be complex. Direct nitration of aniline with a standard nitrating mixture (sulfuric acid and nitric acid) can lead to a mixture of ortho, meta, and para substituted products, as well as oxidation byproducts. youtube.com The amino group is a strong activating group and ortho, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion. The -NH3+ group is a strong deactivating group and a meta-director. This results in a significant amount of the meta-isomer. youtube.com To achieve selective para-nitration, the amino group is often protected by acetylation before nitration, followed by deprotection.

Condensation Reactions for Schiff Base and Imine Derivative Formation

The primary amino group of the aniline moiety readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. dergipark.org.trmdpi.com These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond of the imine. dergipark.org.tr

Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. dergipark.org.tr The formation of the azomethine group (-CH=N-) is a key characteristic of these compounds. mdpi.comresearchgate.net For example, 1-amino-4-methylpiperazine (B1216902) can be reacted with various aromatic aldehydes in refluxing ethanol (B145695) to produce the corresponding Schiff base derivatives. dergipark.org.tr Similarly, 3-bromobenzaldehyde (B42254) can be condensed with 2-(piperidin-1-yl)ethanamine to form the respective Schiff base. mdpi.com

Reactions Involving the Piperazine (B1678402) Ring

The piperazine ring contains two secondary amine functionalities, offering sites for various modifications.

Modifications of the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can undergo a variety of reactions, including acylation and alkylation. ambeed.comnih.gov

Acylation: The piperazine nitrogens can be acylated using acyl halides or acid anhydrides to form amides. ambeed.com For instance, N-methyl-4-nitroaniline can be treated with bromoacetyl bromide, followed by reaction with N-methylpiperazine. mdpi.com

Alkylation: N-alkylation of the piperazine ring is a common strategy. mdpi.com This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. nih.govmdpi.com For example, the synthesis of certain compounds involves the alkylation of a piperazine derivative with an alkyl bromide. nih.gov Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups. nih.govnii.ac.jp

Reductive Transformations of the Heterocyclic Ring

While the piperazine ring is generally stable, under harsh conditions, it can undergo reductive transformations. Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce piperazinediones to piperazines. google.com This process typically involves heating the piperazinedione with an excess of LiAlH4 in a suitable solvent under an inert atmosphere. google.com

Oxidation Studies and Quinone Derivative Formation

The aniline moiety of this compound can be oxidized to form quinone derivatives. The oxidation of anilines to p-benzoquinones can be achieved using various oxidizing agents. prepchem.comscielo.br A common laboratory method involves the oxidation of hydroquinone, which can be formed from aniline, with manganese dioxide in an acidic medium. prepchem.com The reaction of 1,4-benzoquinone (B44022) with amines can proceed through a Michael addition, leading to 2,5-disubstituted hydroquinones, which can then be oxidized to the corresponding quinones. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type |

| Halogenation (Aniline Ring) | Copper(II) halides, ionic liquid | Para-halogenated aniline |

| Nitration (Aniline Ring) | H2SO4, HNO3 | Mixture of ortho, meta, and para-nitroanilines |

| Schiff Base Formation | Aldehyde or ketone, acid catalyst | Imine/Schiff Base |

| Acylation (Piperazine Ring) | Acyl halide or anhydride | N-acylated piperazine |

| Alkylation (Piperazine Ring) | Alkyl halide or reductive amination | N-alkylated piperazine |

| Reduction (Piperazine Ring) | LiAlH4 | Piperazine (from piperazinedione) |

| Oxidation (Aniline Ring) | Oxidizing agents (e.g., MnO2) | Quinone derivative |

Mechanistic Investigations of Derivatization Pathways of this compound

The derivatization of this compound is a critical aspect of its application in various fields, including medicinal chemistry. Understanding the mechanistic pathways of these transformations is paramount for controlling reaction outcomes, optimizing yields, and designing novel derivatives with desired properties. This section delves into the mechanistic details of key derivatization strategies, focusing on the identification of reaction intermediates and the kinetic and thermodynamic principles that govern these transformations.

Elucidation of Reaction Intermediates

The chemical reactivity of this compound is characterized by the nucleophilic nature of the aniline nitrogen and the secondary amine of the piperazine ring. Derivatization reactions, such as acylation, alkylation, and coupling reactions, proceed through various transient species. The elucidation of these intermediates is often achieved through a combination of spectroscopic methods, computational modeling, and by analogy to well-studied reaction mechanisms of similar compounds.

A significant area of investigation for analogous anilines involves their metabolic activation, which can provide insights into potential reaction intermediates during derivatization. For instance, in compounds sharing the 2-chloro-6-methylphenyl moiety, such as the kinase inhibitor dasatinib (B193332), bioactivation by cytochrome P450 (CYP) enzymes has been shown to proceed through reactive intermediates. The major proposed pathway involves hydroxylation at the para-position to the amino group, followed by oxidation to form a reactive quinone-imine intermediate . A minor pathway may involve hydrogen abstraction from the methyl group, leading to an imine-methide intermediate . nih.gov These electrophilic intermediates are capable of reacting with nucleophiles. In a biological context, this can lead to covalent modification of proteins, but in a synthetic setting, it highlights potential pathways for deliberate functionalization.

During common derivatization reactions like amide bond formation (acylation), the aniline nitrogen attacks the activated carbonyl compound. The reaction typically proceeds through a tetrahedral intermediate . The stability and breakdown of this intermediate are crucial in determining the reaction rate and outcome. The use of coupling reagents in amide synthesis, for example, involves the formation of highly reactive acylating agents in situ. These can include activated esters, acyl halides, or anhydrides, which are then attacked by the aniline nitrogen. umich.edu

In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, the mechanism involves a series of organometallic intermediates. nih.govresearchgate.net The catalytic cycle typically starts with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine (this compound), followed by deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. Each of these steps involves distinct palladium intermediates that dictate the efficiency and selectivity of the reaction.

The table below summarizes key intermediates that are likely to be involved in the derivatization of this compound based on established mechanisms for related compounds.

| Derivatization Strategy | Key Reaction Intermediate(s) | Precursor(s) | Method of Elucidation (by analogy) |

| Oxidative Metabolism/Reaction | Quinone-imine, Imine-methide | This compound, Oxidizing agent (e.g., CYP enzymes) | Studies on dasatinib bioactivation nih.gov |

| N-Acylation (Amide Formation) | Tetrahedral intermediate | This compound, Acylating agent (e.g., acyl chloride, activated ester) | General mechanism of nucleophilic acyl substitution umich.edu |

| Buchwald-Hartwig Amination | Pd(II)-amido complex | This compound, Aryl halide, Pd(0) catalyst | Mechanistic studies of Pd-catalyzed C-N coupling nih.govresearchgate.net |

| N-Alkylation | Quaternary ammonium (B1175870) salt (over-alkylation product) | This compound, Alkylating agent | Studies on N-alkylation of substituted anilines psu.edu |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rate and equilibrium of derivatization reactions involving this compound are governed by kinetic and thermodynamic parameters. These factors are influenced by the electronic and steric properties of the substituents on the aniline ring, the nature of the reagent, and the reaction conditions.

Kinetic Control vs. Thermodynamic Control:

In many chemical transformations, a distinction can be made between kinetic and thermodynamic control of the reaction products. Kinetic control refers to conditions where the product distribution is determined by the relative rates of formation of the possible products. The product that forms fastest will be the major product. In contrast, thermodynamic control is established under conditions that allow for the equilibration of the products, leading to a product distribution that reflects their relative stabilities. The most stable product will be the major product. For nucleophilic aromatic substitution reactions involving polyfluoroaromatics, a clear shift from kinetic to thermodynamic control can be observed depending on the reaction conditions. rsc.org While not directly studying this compound, this principle is broadly applicable to its derivatization.

Substituent Effects on Reaction Kinetics:

The electronic nature of the substituents on the aniline ring significantly impacts the nucleophilicity of the amino group and thus the kinetics of derivatization. The methyl group at the meta-position to the amino group in this compound is an electron-donating group, which increases the electron density on the aniline nitrogen, enhancing its nucleophilicity and reactivity in electrophilic aromatic substitution and N-alkylation or N-acylation reactions. Studies on the oxidation of substituted anilines have shown that electron-donating groups enhance the reaction rate. nih.gov Conversely, the piperazin-1-yl group at the para-position is also generally considered to be an activating group, further enhancing the reactivity of the molecule.

Thermodynamic Parameters:

The thermodynamic parameters of a reaction, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide valuable insights into the reaction mechanism. For instance, in the oxidation of substituted anilines, the evaluation of these parameters has been used to support proposed mechanisms. nih.gov The isokinetic relationship, which describes a linear correlation between enthalpy and entropy of activation for a series of related reactions, can also be used to infer a common reaction mechanism. nih.gov

The table below presents a conceptual overview of the expected kinetic and thermodynamic considerations for the derivatization of this compound, based on principles from related systems.

| Derivatization Strategy | Expected Kinetic Factors | Expected Thermodynamic Factors | Supporting Evidence (by analogy) |

| N-Acylation | The rate is dependent on the electrophilicity of the acylating agent and the nucleophilicity of the aniline nitrogen. The electron-donating methyl group enhances the rate. | The reaction is generally exothermic and exergonic, favoring product formation. | General principles of amide bond formation umich.edu |

| N-Alkylation | The rate is influenced by the nature of the alkylating agent and the solvent. Over-alkylation to form tertiary amines and quaternary ammonium salts is a competing kinetic process. psu.edu | The formation of N-alkylated products is typically thermodynamically favorable. | Studies on N-alkylation of anilines in various media psu.edursc.org |

| Buchwald-Hartwig Amination | The reaction rate is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. nih.gov | The overall transformation is generally designed to be thermodynamically favorable to ensure high conversion. | Numerous studies on the optimization of Buchwald-Hartwig amination nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution | The rate is enhanced by electron-withdrawing groups on the aromatic ring being attacked. The nucleophilicity of the piperazine nitrogen is a key factor. | The stability of the Meisenheimer intermediate can influence the overall thermodynamics. The reaction is typically driven by the formation of a stable product. | Kinetic studies of nucleophilic aromatic substitution with amines researchgate.net |

Computational and Theoretical Chemistry of 3 Methyl 4 Piperazin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. thaiscience.info It allows for the calculation of various molecular parameters that provide insight into the molecule's behavior.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the process of finding the most stable three-dimensional structure of 3-Methyl-4-(piperazin-1-yl)aniline. The process involves calculating the molecule's energy at various conformations to identify the global minimum on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis confirms a true energy minimum. uni.lu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

FMO theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com This analysis would have focused on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the title compound. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular reactivity; a smaller gap often suggests higher reactivity. researchgate.netnih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would have identified the likely sites for electrophilic and nucleophilic attack.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within a molecule. irjweb.com This data offers a quantitative view of the electron distribution and is useful for understanding the molecule's polarity and electrostatic interactions.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation.

Simulated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts of a molecule. A simulated NMR spectrum for this compound would predict the resonance frequencies of the hydrogen (¹H) and carbon (¹³C) atoms, aiding in the interpretation of experimental NMR data. nih.gov

Theoretical Vibrational Frequencies (IR, Raman) and UV-Vis Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These theoretical calculations provide a basis for assigning the vibrational modes observed in experimental spectra. For aniline (B41778) and its derivatives, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have shown good agreement with experimental data after applying appropriate scaling factors. asianpubs.orgglobalresearchonline.net

The vibrational frequencies of key functional groups can be predicted with a high degree of accuracy. For instance, in related aniline derivatives, N-H stretching vibrations are typically observed in the range of 3250-3500 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. globalresearchonline.net The characteristic C-C stretching modes within the aromatic ring generally appear between 1430 and 1625 cm⁻¹. derpharmachemica.com For the piperazine (B1678402) ring, C-H stretching vibrations are usually found around 2800-3000 cm⁻¹, and C-N stretching vibrations are observed in the 1130-1240 cm⁻¹ range. dergipark.org.trderpharmachemica.com The methyl group's symmetric and asymmetric stretching vibrations are anticipated between 2800 and 3000 cm⁻¹. derpharmachemica.com

A theoretical study on aniline derivatives demonstrated that scaling the calculated frequencies can significantly improve the correlation with experimental values. asianpubs.org Specifically, a scaling factor of 0.952 was used for N-H stretching, while 0.981 was applied to C-N, C=C, and N-H bending vibrations. asianpubs.org

Time-dependent DFT (TD-DFT) calculations are employed to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aniline N-H | Stretching | 3250 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1430 - 1625 |

| Piperazine C-H | Stretching | 2800 - 3000 |

| Piperazine C-N | Stretching | 1130 - 1240 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of this compound.

Ionization Potential, Electron Affinity, Electronegativity, and Chemical Potential

These fundamental descriptors provide insights into the electronic behavior of the molecule.

Ionization Potential (IP): Represents the energy required to remove an electron from the molecule and is related to the HOMO energy (IP ≈ -E_HOMO). A lower IP indicates that the molecule is more likely to donate an electron.

Electron Affinity (EA): The energy released when a molecule accepts an electron, approximated by the LUMO energy (EA ≈ -E_LUMO). A higher EA suggests a greater ability to accept an electron.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system and is the negative of electronegativity: μ = -χ.

Global Hardness and Softness Analysis

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. A larger energy gap between the HOMO and LUMO results in a harder molecule, indicating lower reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index and Nucleophilicity

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity: While there are various scales, it generally relates to the ability of a molecule to donate electrons. A lower ionization potential (or higher HOMO energy) often correlates with higher nucleophilicity.

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | Electron-donating ability |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Electron-attracting tendency |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |

| Global Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / 2η | Polarizability and reactivity |

Advanced Orbital Interaction Analysis

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant charge delocalization is expected due to the presence of the electron-donating amino and piperazinyl groups attached to the aromatic ring. Key interactions would include:

π → π interactions:* Within the benzene (B151609) ring, leading to aromatic stabilization.

n → π interactions:* The delocalization of lone pair electrons (n) from the nitrogen atoms of the aniline and piperazine groups into the antibonding π* orbitals of the aromatic ring. This interaction is crucial for understanding the electron-donating character of these substituents and their influence on the ring's reactivity.

Hyperconjugation: Interactions involving the C-H bonds of the methyl group with the aromatic system (σ → π*) and other parts of the molecule.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand the nature of chemical bonding in molecules and materials. aps.orgjussieu.fr ELF provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the spatial localization of electron pairs. wikipedia.org This method allows for a clear distinction between different types of chemical bonds (covalent, ionic, metallic) and non-bonding features like lone pairs. aps.orgwikipedia.org

The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org A value of 0.5 corresponds to a uniform electron gas, often found in metallic systems. jussieu.fr By analyzing the topology of the ELF field, chemists can identify "attractors" which correspond to the positions of atomic cores, bonds, and lone pairs, providing a visual representation that aligns well with classical chemical concepts like the VSEPR model. wikipedia.orgjussieu.fr

The Local Orbital Locator (LOL) is a related function that also helps in identifying regions of high orbital localization. jussieu.fr Both ELF and LOL are derived from the kinetic energy density and are valuable for interpreting the electronic structure of molecules. aps.orgjussieu.fr While specific ELF and LOL analyses for this compound are not extensively documented in the reviewed literature, these computational methods are, in principle, applicable to elucidate the bonding characteristics of the molecule. Such a study would reveal the nature of the covalent bonds within the aromatic ring, the methyl group, and the piperazine moiety, as well as the localization of lone pairs on the nitrogen atoms.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. tcichemicals.comresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, often exhibit significant NLO responses. tcichemicals.comrsc.org The NLO properties of a molecule are quantified by its hyperpolarizability.

Density Functional Theory (DFT) is a common computational method to calculate the hyperpolarizability of molecules. researchgate.netymerdigital.com These calculations can predict the first-order (β) and second-order (γ) hyperpolarizabilities, which are measures of the second- and third-order NLO responses, respectively. researchgate.net For comparison, the table below presents calculated hyperpolarizability values for some related organic molecules.

| Molecule | First Hyperpolarizability (β) [esu] | Second Hyperpolarizability (γ) [esu] | Computational Method |

| p-Nitroaniline (p-NA) | - | ~3.2 x 10⁻³⁶ (for comparison) | DFT |

| APST | - | 27.14 x 10⁻³⁶ | DFT |

| AP | - | 13.19 x 10⁻³⁶ | DFT |

| Piperazine-1,4-diium (B1225682) bis(sulfanilate) | Relatively high compared to urea | - | DFT/B3LYP/6-311G(d,p) |

Note: The values for AP and APST are from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives and are presented for comparative purposes. researchgate.net The data for piperazine-1,4-diium bis(sulfanilate) is a qualitative comparison. researchgate.net

The calculated NLO properties are sensitive to the chosen computational method and basis set. ymerdigital.com Time-dependent DFT (TD-DFT) can be employed to study the electronic absorption transitions that are crucial for understanding NLO phenomena. researchgate.net While specific hyperpolarizability values for this compound are not available in the searched literature, the structural similarity to other NLO-active piperazine compounds suggests its potential for such properties.

Thermochemical Properties and Stability Calculations

Computational chemistry provides a powerful means to determine the thermochemical properties of molecules, which are essential for understanding their stability and reactivity. These calculations typically involve determining key thermodynamic parameters such as the heat of formation, enthalpy, entropy, and Gibbs free energy.

DFT and other ab initio methods can be used to calculate these properties. The stability of a molecule can be inferred from its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO energy gap is often associated with higher kinetic stability. researchgate.net

Thermochemical calculations can also predict the standard heats of formation (ΔHf°), standard Gibbs free energies of formation (ΔGf°), and standard entropies (S°) for a given molecule. These parameters are crucial for predicting the thermodynamics of chemical reactions involving the compound.

While specific thermochemical data for this compound were not found in the surveyed literature, the general approach to calculating these properties is well-established. Such calculations would involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to obtain the vibrational frequencies, which are then used to compute the thermochemical parameters at a given temperature and pressure. These theoretical values provide valuable insights into the molecule's stability and are essential for designing synthetic routes and predicting its behavior in various chemical environments.

Mechanistic Research on Chemical Reactions of 3 Methyl 4 Piperazin 1 Yl Aniline

Deuterium (B1214612) and Isotopic Labeling Studies for Reaction Pathway Elucidation

Deuterium and other isotopic labeling studies are powerful tools for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific deuterium labeling studies exclusively focused on the reaction pathways of 3-Methyl-4-(piperazin-1-yl)aniline are not extensively documented in publicly available literature, the principles and applications of this technique are highly relevant to understanding its chemistry, particularly in the context of its role in the synthesis of more complex molecules like Imatinib.

In the broader context of drug metabolism and synthesis, isotopic labeling is frequently employed. For instance, studies on the metabolism of Imatinib have utilized deuterium-labeled analogues to investigate metabolic deactivation pathways. researchgate.net The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the mass difference, providing insight into bond-breaking steps.

Table 1: Potential Applications of Deuterium Labeling in Studying Reactions of this compound

| Area of Investigation | Potential Labeling Strategy | Information Gained |

| N-demethylation of the piperazine (B1678402) ring | Synthesis of a deuterated N-methyl (N-CD3) analogue. | Elucidation of the mechanism of metabolic or synthetic demethylation, and the involvement of C-H bond cleavage in the rate-determining step. researchgate.net |

| Aromatic C-H functionalization | Use of deuterated aromatic rings in reactants. | Determination of the site-selectivity and mechanism of electrophilic or metal-catalyzed aromatic substitution reactions. |

| Piperazine ring C-H functionalization | Synthesis with a deuterated piperazine ring. | Understanding the regioselectivity of oxidation or substitution reactions on the piperazine moiety. |

Such studies, though not directly reported for this specific aniline (B41778), would be invaluable in providing concrete evidence for proposed reaction intermediates and transition states in its various transformations.

Radical-Trapping Experiments for Reaction Mechanism Identification

Radical-trapping experiments are designed to detect the presence of short-lived radical intermediates in a reaction, thereby confirming a radical-mediated mechanism. These experiments typically involve the use of a "radical trap," a molecule that can react with and stabilize the radical intermediate, leading to a detectable product.

While specific radical-trapping experiments for reactions of this compound are not detailed in the literature, the potential for radical involvement exists, particularly in oxidation reactions or in certain biological contexts. For example, research on derivatives of this aniline has suggested that they can induce the production of reactive oxygen species (ROS), which are radical species, in cancer cells, leading to apoptosis. smolecule.com This hints at the relevance of radical pathways in the biological activity of this class of compounds.

Common radical traps that could be employed to study the reactions of this compound include:

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that can trap other radical species.

Nitrones (e.g., PBN): These compounds react with radicals to form more stable nitroxide spin adducts that can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy.

The application of these techniques could, for example, elucidate the mechanism of C-H functionalization reactions on the piperazine ring, which can sometimes proceed through radical intermediates, especially in photoredox catalysis. mdpi.com

Elucidation of Specific Site Reactivity (e.g., N-α-C(sp3)-H functionalization)

The structure of this compound presents several potential sites for chemical reactions. The elucidation of site reactivity, particularly the functionalization of the N-α-C(sp3)-H bonds of the piperazine ring, is a key area of research in the synthesis of complex piperazine-containing molecules. mdpi.comnsf.gov

The piperazine moiety is a common feature in many drugs, but its structural diversity is often limited to substitutions at the nitrogen atoms. mdpi.comnsf.gov However, recent advances have focused on the more challenging C-H functionalization of the piperazine ring itself. mdpi.comnsf.govresearchgate.net

Table 2: Reactive Sites of this compound

| Site | Type of Reaction | Examples |

| Aniline Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Formation of amides, secondary amines, diazonium salts. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation. The directing effects of the amino and piperazinyl groups influence the position of substitution. |

| Piperazine N-H | Acylation, Alkylation, Arylation | Introduction of substituents on the secondary amine of the piperazine ring. |

| Piperazine N-α-C(sp3)-H | Oxidation, Lithiation, Radical Functionalization | Formation of new C-C or C-heteroatom bonds at the carbon adjacent to the nitrogen. mdpi.comresearchgate.net |

The N-α-C(sp3)-H bonds are particularly susceptible to functionalization due to the activating effect of the adjacent nitrogen atom. This reactivity can be harnessed to introduce a wide range of substituents, leading to novel analogues with potentially enhanced biological activity. mdpi.comresearchgate.net

Catalytic Mechanisms in Synthesis and Transformation

Catalysis plays a pivotal role in the synthesis and transformation of this compound and its derivatives. The most prominent example is its use in the synthesis of Imatinib, which typically involves a palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. nih.govnih.gov

The Buchwald-Hartwig amination is a versatile method for forming aryl amines from aryl halides or triflates and amines. The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, yielding the desired aryl amine product and regenerating the palladium(0) catalyst.

In the context of synthesizing Imatinib, this compound can be coupled with a pyrimidine (B1678525) derivative using this catalytic method. nih.govnewdrugapprovals.org

Furthermore, the C-H functionalization of the piperazine ring, as mentioned in the previous section, often relies on catalytic methods. These can include:

Photoredox Catalysis: Utilizes light-absorbing catalysts to generate radical intermediates for C-H functionalization. mdpi.com

Rhodium and Ruthenium Catalysis: These transition metals can catalyze C-H insertion and other functionalization reactions. nih.gov

These catalytic methods offer efficient and selective ways to modify the structure of this compound, providing access to a diverse range of compounds for chemical and biological investigation.

Applications in Chemical Research and Advanced Materials

Role as a Key Intermediate in Complex Organic Molecule Synthesis

3-Methyl-4-(piperazin-1-yl)aniline serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. smolecule.com Its bifunctional nature, possessing both a reactive aniline (B41778) amine and a piperazine (B1678402) ring, allows for a variety of chemical transformations. The aniline portion can undergo reactions typical of aromatic amines, such as diazotization followed by substitution, acylation, and alkylation. The piperazine moiety, with its secondary amine, provides a site for further functionalization, enabling the construction of more intricate molecular architectures. This versatility makes it an essential component in multi-step synthetic pathways aimed at producing novel compounds with specific desired properties. smolecule.com

The synthesis of derivatives of this compound often involves catalytic hydrogenation to reduce a nitro group to the target amine. smolecule.com This process is a cornerstone in creating the aniline functionality necessary for its role as a versatile intermediate.

Building Block for Advanced Pharmaceutical Agents and Ligand Design

The structural features of this compound make it a valuable scaffold in the development of new pharmaceutical agents and for the design of ligands that can interact with biological targets. smolecule.com

Design and Synthesis of Receptor Modulators and Inhibitors

This compound is a key building block in the design and synthesis of various receptor modulators and inhibitors. nih.gov The piperazine ring is a common feature in many biologically active molecules, and its presence in this aniline derivative allows for the creation of compounds that can interact with a range of biological receptors. nih.gov For instance, derivatives of this compound have been investigated for their potential in developing drugs for neurological disorders. smolecule.com The synthesis of such agents often involves modifying the piperazine nitrogen or the aniline group to optimize binding to specific receptors. smolecule.comnih.gov

Derivatives have also been explored as kinase inhibitors for cancer therapy. nih.gov By conjugating the aniline core with other heterocyclic fragments like quinazoline, researchers have developed hybrid molecules that can target specific enzymes involved in cancer progression. smolecule.com

Influence of the Piperazine Moiety on Ligand Binding and Selectivity

Furthermore, the basic nature of the piperazine nitrogen can be crucial for interacting with acidic residues in a receptor's binding pocket. The substitution pattern on the piperazine ring can be systematically modified to fine-tune the ligand's selectivity for a particular receptor subtype, thereby reducing off-target effects. nih.gov Studies have shown that replacing the piperazine ring with a 4-methylpiperazine group can enhance binding affinity to certain therapeutic targets. smolecule.com

Utilization in Dye and Pigment Chemistry as an Intermediate

In the realm of dye and pigment chemistry, this compound functions as a valuable intermediate. smolecule.com Its aromatic aniline structure provides the necessary chromophoric properties for the synthesis of various dyes. smolecule.com The aniline group can be diazotized and coupled with other aromatic compounds to produce azo dyes, a large and important class of colorants. The presence of the piperazine and methyl groups can influence the final color and properties of the dye, such as its lightfastness and solubility.

Contribution to Agrochemical Research as an Organic Intermediate

The versatility of this compound extends to the field of agrochemical research, where it serves as an organic intermediate in the synthesis of new pesticides and herbicides. Its structural components can be incorporated into molecules designed to interact with specific biological targets in pests or weeds. The ability to functionalize both the aniline and piperazine parts of the molecule allows for the creation of a diverse library of compounds for screening and development in the agrochemical industry. innospk.com

Potential in Material Science for Polymer and Coating Formulation

This compound shows potential as a monomer or an additive in the formulation of polymers and coatings. The aniline group can be polymerized to form polyaniline derivatives, which are known for their electrical conductivity and environmental stability. nih.govrsc.orgrroij.com The incorporation of the methyl and piperazine groups into the polymer backbone can modify the material's properties, such as solubility, processability, and thermal stability. nih.govrsc.org These modified polymers could find applications in areas like antistatic coatings, sensors, and corrosion protection. nih.govrsc.orgrroij.com

Comparative and Structure Activity Relationship Studies with Analogues of 3 Methyl 4 Piperazin 1 Yl Aniline

Comparison with Piperidine-Containing Analogues

A primary analogue for comparison is 3-methyl-4-(piperidin-1-yl)aniline, where the piperazine (B1678402) ring is replaced by a piperidine (B6355638) ring. This single-atom substitution—replacing a nitrogen atom with a methylene (B1212753) group—has profound effects on the molecule's chemical behavior.

The defining difference between piperazine and piperidine is the presence of a second nitrogen atom in the 1,4-positions of the piperazine ring. wikipedia.org This additional heteroatom fundamentally alters the molecule's physicochemical properties. Piperazine's two opposing nitrogen atoms provide a larger polar surface area and more sites for hydrogen bonding compared to piperidine's single nitrogen. nih.govresearchgate.net This generally leads to greater water solubility and can enhance binding affinity with biological targets that have hydrogen bond donor or acceptor sites. nih.gov

In structure-activity relationship (SAR) studies of various compound classes, derivatives containing a piperazine ring have often shown superior activity compared to their piperidine, morpholine (B109124), or aniline (B41778) counterparts. nih.gov This suggests that the presence and basicity of the nitrogen atoms are crucial for favorable interactions, potentially acting as hydrogen bond acceptors. nih.gov

The reactivity is also affected. The two nitrogen atoms of piperazine can be mono- or di-alkylated, allowing for the attachment of multiple functional groups, whereas piperidine offers only a single point for such modification. wikipedia.org In reactions like the zinc(II)-mediated nucleophilic addition to nitriles, the nature of the amine, including piperazine and piperidine derivatives with varying electronic and steric effects, dictates the type of product formed, ranging from simple metal-amine complexes to more complex amidines. rsc.org

| Feature | Piperazine Ring | Piperidine Ring | Key Implication for Analogues |

| Heteroatoms | 2 (Nitrogen) | 1 (Nitrogen) | Piperazine has increased polarity and H-bonding capacity. nih.gov |

| Hydrogen Bond Acceptors | 2 | 1 | Enhanced potential for molecular interactions. nih.gov |

| Basicity (pKa) | pKa1 ≈ 9.73, pKa2 ≈ 5.59 | pKa ≈ 11.22 | Piperazine can exist in mono- or di-protonated states, influencing receptor binding and solubility at physiological pH. nih.gov |

| Conformation | Predominantly chair | Predominantly chair | Both provide structural rigidity, but piperazine's protonation state can alter conformational dynamics. ed.ac.ukresearchgate.net |

| Solubility | Generally higher water solubility | Generally lower water solubility | Affects pharmacokinetic properties. nih.gov |

The substitution of piperazine for piperidine significantly alters the electronic landscape and conformational possibilities of the molecule. Crystal structure analyses show that both piperazine and piperidine adopt chair conformations, which are linked by N-H---N hydrogen-bonded chains in their solid states. ed.ac.ukresearchgate.net However, the presence of the second nitrogen in piperazine introduces distinct electronic and conformational behavior.

Docking studies comparing compounds that differ only by a piperazine or piperidine core have shown that this change can dramatically affect binding affinity for specific receptors. nih.gov For instance, in a study of histamine (B1213489) H₃ and sigma-1 (σ₁) receptor antagonists, the piperidine-containing analogue showed significantly higher affinity for the σ₁ receptor than its piperazine counterpart. This difference was attributed to the distinct protonation states of the rings at physiological pH (7.4), which in turn affects their geometric arrangement and interactions within the binding pocket. nih.gov The piperazine derivative was calculated to exist as a mix of mono- and di-protonated forms, while the piperidine existed almost exclusively in a single monoprotonated state. nih.gov This highlights how the electronic properties of the heterocyclic ring directly influence the molecule's conformational and interactive profile.

Effect of Substituent Variations on the Aniline Ring

Modifications to the aniline ring, such as adding or moving substituents, provide another layer of control over the molecule's properties.

The position of the halogen substituent is critical. Studies on halogenated anilines have shown that the intermolecular interaction patterns differ significantly between ortho- and para-substituted isomers. In para-halogen anilines, the amino group primarily acts as a hydrogen-bond donor. In contrast, in ortho-halogen anilines, the amino group can function as both a donor and an acceptor, leading to stronger hydrogen and halogen bonding interactions. researchgate.net This ability to form halogen bonds can be a crucial factor in a molecule's binding affinity to a protein target. The electronic effect of halogenation can also be observed in the principal electronic transitions (UV spectra) of aniline derivatives. acs.org

Positional isomerism involves changing the location of a functional group on a carbon skeleton. creative-chemistry.org.ukyoutube.com In 3-methyl-4-(piperazin-1-yl)aniline, the methyl group is at position 3. Moving this group to other positions, such as position 2, would create a positional isomer with different properties.

The position of a methyl group can have significant steric and electronic implications. mdpi.comnih.gov

Steric Effects: A methyl group at position 2 (ortho to the amino group) would provide more steric hindrance around the aniline nitrogen than a methyl group at position 3 (meta to the amino group). This could affect the planarity of the aniline system and its ability to interact with planar aromatic systems in a receptor.

In studies on copper complexes, moving a methyl group from the 6-position to the 5-position of a bipyridine ligand was shown to significantly impact the complex's photoluminescent properties, demonstrating that even a minor positional shift can have substantial consequences for molecular function. nih.gov

Structure-Activity Relationships (SAR) from a Theoretical and Experimental Perspective

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate a molecule's three-dimensional structure with its biological activity. nih.gov This is achieved through a combination of experimental synthesis and testing, and theoretical computational modeling. nih.gov The this compound scaffold is an excellent candidate for such studies.

Experimental Approach: The experimental aspect of SAR involves synthesizing a library of analogues where specific parts of the molecule are systematically varied. For example, researchers might:

Replace the piperazine with other heterocycles (piperidine, morpholine) to probe the importance of the nitrogen atoms. nih.gov

Introduce different substituents (halogens, alkyl groups, etc.) at various positions on the aniline ring to map the electronic and steric requirements of the target binding site. nih.gov

Alter the substituents on the second nitrogen of the piperazine ring. researchgate.netmdpi.com

These newly synthesized compounds are then tested in biological assays (e.g., enzyme inhibition, receptor binding, or cell-based cytotoxicity assays) to measure their activity. nih.gov SAR studies on various piperazine-containing compounds have revealed that substituents on the piperazine ring are often critical for inhibitory activity. nih.gov

Theoretical Approach: Theoretical and computational methods, such as molecular docking, provide insight into how these analogues might interact with their biological target at an atomic level. nih.gov By building a computational model of the target protein, researchers can predict the binding poses of different analogues. These models can help explain experimental results, such as why a piperidine analogue might bind more tightly than a piperazine one, by revealing key interactions like hydrogen bonds, hydrophobic interactions, or electrostatic contacts. nih.gov For example, docking studies on 1,8-naphthalimide-arylsulfonyl derivatives linked to piperazine were used to evaluate their binding affinity towards the carbonic anhydrase IX protein, guiding the interpretation of their anticancer activity. nih.gov This synergy between synthesizing and testing compounds (experimental) and predicting their behavior (theoretical) allows for a more rational design of new, more potent, and selective molecules.

Correlation of Quantum Chemical Parameters with Binding Affinities and Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in modern drug design, enabling the correlation of a molecule's physicochemical properties with its biological activity. In the context of this compound analogues, quantum chemical parameters, which describe the electronic properties of a molecule, play a pivotal role in determining their binding affinities to biological targets.

Through computational analysis, researchers can calculate various quantum chemical descriptors for a series of analogues and correlate them with experimentally determined biological data, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). Key parameters often investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For instance, a smaller energy gap might suggest a higher reactivity and potentially stronger interaction with a biological target.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding electrostatic interactions, such as hydrogen bonding and ionic interactions, between the ligand and the active site of a receptor.

Partial Atomic Charges: Calculating the charge on each atom within the molecule provides a more detailed picture of the charge distribution and helps to identify specific atoms involved in key electrostatic interactions.

By analyzing the correlation between these quantum chemical parameters and the biological activity of a series of this compound analogues, researchers can develop predictive QSAR models. These models not only help in understanding the mechanism of action but also allow for the virtual screening of new, potentially more active compounds.

A hypothetical data table illustrating such a correlation is presented below. Please note that this table is for illustrative purposes and the data is not derived from actual experimental results.

| Compound ID | Substitution on Piperazine Ring | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Binding Affinity (Ki, nM) |

| 1 | -H | -5.23 | -0.89 | 2.15 | 120 |

| 2 | -CH3 | -5.18 | -0.85 | 2.30 | 85 |

| 3 | -C2H5 | -5.15 | -0.83 | 2.38 | 70 |

| 4 | -COCH3 | -5.45 | -1.10 | 3.50 | 250 |

| 5 | -SO2CH3 | -5.60 | -1.25 | 4.10 | 400 |

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one might infer that increasing the electron-donating character at the piperazine nitrogen (e.g., with methyl and ethyl groups) leads to a higher HOMO energy and increased binding affinity. Conversely, the introduction of electron-withdrawing groups (acetyl and methanesulfonyl) lowers the HOMO and LUMO energies and decreases binding affinity, suggesting that strong electron donation from the piperazine moiety is favorable for interaction with the target.

Ligand Design Principles based on Analogous Compound Studies

The insights gained from SAR and QSAR studies on analogues of this compound provide a solid foundation for rational ligand design. By understanding which structural features enhance or diminish biological activity, medicinal chemists can strategically modify the lead compound to optimize its properties.

Several key design principles can be derived from the study of these analogues:

Piperazine Ring Substitution: As highlighted in the QSAR analysis, the nature of the substituent on the N4-position of the piperazine ring is often a critical determinant of activity. Small, electron-donating alkyl groups may enhance potency by increasing the basicity of the nitrogen and its ability to form hydrogen bonds or ionic interactions with the receptor. Bulky or electron-withdrawing groups may introduce steric hindrance or unfavorable electronic interactions, leading to a decrease in activity.

Aniline Ring Modification: The substitution pattern on the aniline ring also offers opportunities for optimization. Introducing substituents at various positions can modulate the electronic properties of the entire molecule, influence its conformation, and create new interaction points with the target. For example, adding a halogen atom could introduce a potential halogen bond interaction, while a hydroxyl or methoxy (B1213986) group could act as a hydrogen bond donor or acceptor.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the piperazine ring could be replaced with other heterocyclic moieties like piperidine or morpholine to explore different conformational preferences and interaction profiles.

Scaffold Hopping: In some cases, the entire this compound scaffold can be used as a starting point to design completely new chemical classes that retain the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel intellectual property with improved drug-like properties.

The iterative process of designing new analogues based on these principles, followed by their synthesis and biological evaluation, is a hallmark of modern drug discovery. The knowledge gained from each cycle refines the SAR and QSAR models, leading to a more precise understanding of the structural requirements for optimal biological activity.

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), piperazine NH (δ 1.5–2.5 ppm), and methyl groups (δ 2.2–2.5 ppm). Overlapping signals in crowded regions (e.g., aromatic vs. piperazine protons) may require 2D NMR (COSY, HSQC) .

- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities like unreacted precursors or oxidation byproducts .

What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Adopt a Box-Behnken design (BBD) to evaluate interactions between pH (3–9), temperature (25–60°C), and exposure time (0–48 hrs). For example, in aniline degradation studies, BBD identified pH as the dominant factor in hydrolysis, with LC-MS tracking degradation products like quinone imines or N-oxides . Include kinetic modeling (e.g., first-order decay) to predict shelf-life under storage conditions .

How does this compound function as a kinase inhibitor scaffold in cancer research?

Advanced Research Question

The piperazine-aniline core acts as a hinge-binding motif in kinase ATP pockets. For example, derivatives of 4-(4-Methylpiperazin-1-yl)aniline show activity against Bcr-Abl in chronic myeloid leukemia by forming hydrogen bonds with Glu286 and hydrophobic interactions with the P-loop . Advanced studies involve molecular docking (e.g., AutoDock Vina) and cellular assays (e.g., IC50 determination in K562 cells) to validate target engagement .

How should researchers address contradictions between spectroscopic purity and biological activity data?

Advanced Research Question

Discrepancies may arise from undetected stereoisomers or amorphous impurities. Solutions include: